molecular formula C20H28O2 B014405 4-Oxoretinol CAS No. 62702-55-0

4-Oxoretinol

Cat. No. B014405
CAS RN: 62702-55-0
M. Wt: 300.4 g/mol
InChI Key: PLIUCYCUYQIBDZ-RMWYGNQTSA-N
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Description

4-Oxoretinol is a small molecule that is classified as experimental . It is a derivative of retinol (vitamin A) and is considered a natural, biologically active retinoid .


Synthesis Analysis

A novel retinoid synthetic pathway in differentiating F9 cells results in the intracellular production of 4-oxoretinol from retinol (vitamin A). Approximately 10-15% of the total retinol in the culture is metabolized to 4-hydroxyretinol and 4-oxo-ROL by the at-RA-treated, differentiating F9 cells over an 18-hour period .


Molecular Structure Analysis

The molecular formula of 4-Oxoretinol is C20H28O2 . The average mass is 300.435 Da and the monoisotopic mass is 300.208923 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxoretinol include a density of 1.0±0.1 g/cm3, boiling point of 465.5±24.0 °C at 760 mmHg, and vapour pressure of 0.0±2.6 mmHg at 25°C . It also has an enthalpy of vaporization of 83.8±6.0 kJ/mol and a flash point of 198.0±15.5 °C .

Scientific Research Applications

  • Cell Communication and Gene Expression : 4-oxoretinoic acid enhances gap junctional communication and increases the expression of connexin43 mRNA in murine fibroblasts (Hanusch et al., 1995). It also regulates gene expression and inhibits the proliferation of normal human mammary epithelial cells (HMECs) through related pathways (Liu et al., 2009).

  • Cancer Research : 4-Oxoretinol shows potential in cancer treatment, as it induces cell growth arrest and granulocytic differentiation in human promyelocytic leukemia cells, potentially providing advantages over retinoic acid (Faria et al., 1998). It has also been found to inhibit the growth of human breast cancer cell lines and normal mammary epithelial cells (Chen et al., 1997).

  • Dermatological Applications : In dermatology, topical 4-oxoretinoids promote epidermal hyperplasia and metaplasia in mouse tail, with moderate retinoid-like activity in vivo (Sorg et al., 2008). Additionally, 4-oxoretinol displays strong transcriptional regulatory activity in human skin cells, influencing gene transcription related to biotransformation of retinoids, corticosteroids, and antioxidants (Baron et al., 2005).

  • Developmental Biology : In developmental biology, 4-oxo-ROL is involved in causing axial truncation in Xenopus embryos at the blastula stage and is a major bioactive retinoid in Xenopus embryos, potentially playing a critical regulatory role during embryogenesis (Achkar et al., 1996).

  • Cancer Chemoprevention : 4-Oxoretinoic acid analogues have shown high activity in vivo for inhibiting ornithine decarboxylase activity and carcinogen-induced papillomas in mouse skin (Shealy et al., 1994).

properties

IUPAC Name

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIUCYCUYQIBDZ-RMWYGNQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866949
Record name 4-Oxoretinol
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Oxoretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Oxoretinol

CAS RN

62702-55-0
Record name 15-Hydroxyretin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62702-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxoretinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoretinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02699
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Record name 4-Oxoretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-KETORETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Oxoretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
CC Achkar, F Derguini, B Blumberg… - Proceedings of the …, 1996 - National Acad Sciences
… F9 cells that results in the intracellular production of 4-oxoretinol (4-oxoROL) from retinol (vitamin … We identify all-trans-4-oxoretinol as a biologically active metabolite in this pathway and …
Number of citations: 145 www.pnas.org
AC Chen, X Guo, F Derguini, LJ Gudas - Cancer research, 1997 - AACR
… produce 4-oxoretinol from retinol, and that the normal cultured breast epithelial cells metab … We have also found that, unlike RA, 4-oxoretinol can inhibit the growth of both ER+ and ER 
Number of citations: 70 aacrjournals.org
MA Lane, AC Chen, SD Roman… - Proceedings of the …, 1999 - National Acad Sciences
… 4-Oxoretinol causes teratogenic effects similar to those caused by RA in Xenopus embryos (21). Additionally, 4-oxoretinol … the metabolism of retinol to 4-oxoretinol in ES cells stimulated …
Number of citations: 74 www.pnas.org
TN Faria, R Rivi, F Derguini, PP Pandolfi, LJ Gudas - Cancer research, 1998 - AACR
… all-/rans-4-oxoretinol (4oxoROL), 14-hydroxy-4,14-re/ro-… J.. and dudas, LJ 4-Oxoretinol. a new natural ligand and … retinol metabolite 4-oxoretinol. Cancer Res.. 57: 4642-4651. …
Number of citations: 14 aacrjournals.org
L Liu, F Derguini, LJ Gudas - Journal of cellular physiology, 2009 - Wiley Online Library
We previously demonstrated that 4‐oxoretinol (4‐oxo‐ROL) activated retinoic acid receptors (RARs) in F9 stem cells. We showed that 4‐oxo‐ROL inhibited the proliferation of normal …
O Sorg, C Tran, P Carraux, D Grand… - Journal of investigative …, 2008 - Elsevier
… As analyzed by quantitative PCR, 4-oxoretinal and 4-oxoretinol did not reproduce the … 4-oxoretinol were not converted into retinoic acid. We conclude that 4-oxoretinal and 4-oxoretinol …
MA Lane - Nova Biomdical Books: New York, NY, USA, 2007 - books.google.com
… Finally, we review the actions of 4-oxoretinol, a metabolite of retinol. 4Oxoretinol was first isolated from Xenopus embryos and ATRA-treated F9 cells. 4Oxoretinol is also produced by …
Number of citations: 1 books.google.com
SA Ross, LM De Luca - Nutrition reviews, 1996 - academic.oup.com
… It is the aim of this review to highlight a recent discovery6 showing that a noncarboxylated retinol metabolite, all-trans-4-oxoretinol (4-0x0-ROL), is able to bind and transactivate RARs. …
Number of citations: 11 0-academic-oup-com.brum.beds.ac.uk
KL Penniston, SA Tanumihardjo - The American journal of …, 2005 - academic.oup.com
… to vitamin A dose of 4-oxoretinol, generally considered an … serum retinol is the formation of 4-oxoretinol. In this system, we … -oxoretinoic acid, and 4-oxoretinol. Because analysis of serum …
Number of citations: 19 0-academic-oup-com.brum.beds.ac.uk
EA Duell, S Kang, JT Elder, JJ Voorhees… - Journal of investigative …, 1996 - Elsevier
… -4,14-retro-retinol, anhydroretinol, 4-oxoretinol, retinyl esters, and retinyl glucuronides was … We did not detect 4-oxoretinol. Because 14-hydroxy-retro-retinol was found in the retinol-…

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